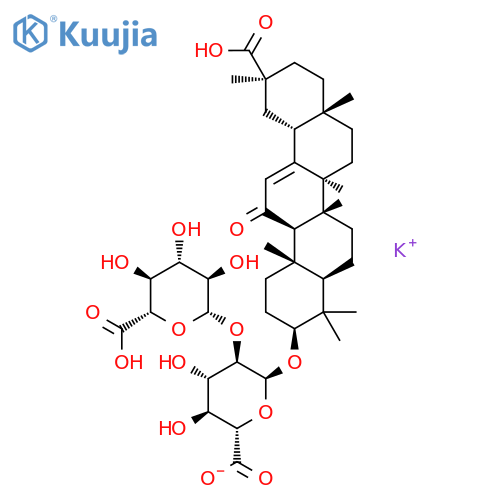Cas no 42294-03-1 (Monopotassium Glycyrrhizinate)

Monopotassium Glycyrrhizinate 化学的及び物理的性質
名前と識別子
-
- a-D-Glucopyranosiduronic acid, (3b,20b)-20-carboxy-11-oxo-30-norolean-12-en-3-yl 2-O-b-D-glucopyranuronosyl-, potassiumsalt (1:1), (3b)-
- Glycyrrhizin potassium
- a-D-Glucopyranosiduronic acid, (3b,20b)-20-carboxy-11-oxo-30-norolean-12-en-3-yl 2-O-b-D-gluco...
- a-D-Glucopyranosiduronic acid, (3b,20b)-20-carboxy-11-oxo-30-norolean-12-en-3-yl 2-O-b-D-glucopyranuronosyl-, potassiumsalt (
- MONOPATASSIUM GLYCYRRHIZINATE
- Monopotassium Glycyrrhizinate
- α-d-Glucopyranosiduronic acid, (3beta,20beta)-20-carboxy-11-oxo-30-norolean-12-en-3-yl 2-O-β-d-glucopyranuronosyl-, monopotassium salt
- (3beta,20beta)-20-Carboxy-11-oxo-30-norolean-12-en-3-yl 2-O-beta-D-glucopyranuronosyl-alpha-D-glucopyranosiduronic acid monopotassium salt
- EINECS 268-237-4
- SCHEMBL2581882
- alpha-D-Glucopyranosiduronic acid, (3beta,20beta)-20-carboxy-11-oxo-30-norolean-12-en-3-yl 2-O-beta-D-glucopyranuronosyl-, potassium salt
- .alpha.-D-Glucopyranosiduronic acid, (3.beta.,20.beta.)-20-carboxy-11-oxo-30-norolean-12-en-3-yl 2-O-.beta.-D-glucopyranuronosyl-, potassium salt
- UNII-T8XVV1JDN8
- Monopotassium glycyrrhizin
- alpha-D-Glucopyranosiduronic acid, (3beta,20beta)-20-carboxy-11-oxo-30-norolean-12-en-3-yl 2-O-beta-D-glucopyranuronosyl-, potassium salt (1:?)
- alpha-D-Glucopyranosiduronic acid, (3beta,20beta)-20-carboxy-11-oxo-30-norolean-12-en-3-yl 2-O-beta-D-glucopyranuronosyl-, potassiumsalt
- 68039-19-0
- T8XVV1JDN8
- Glycyrrhizinic acid, potassium salt
- potassium;(2S,3S,4S,5R,6S)-6-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-5-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylate
- EINECS 255-754-5
- 42294-03-1
-
- インチ: InChI=1S/C42H62O16.K/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50;/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);/q;+1/p-1/t19-,21-,22-,23-,24-,25-,26-,27+,28-,29-,30+,31+,34-,35-,38+,39-,40-,41+,42+;/m0./s1
- InChIKey: YLSUMFQEBHBMQB-OOFFSTKBSA-M
- ほほえんだ: [K+].OC([C@H]1O[C@@H](O[C@@H]2[C@@H](O)[C@H](O)[C@@H](C([O-])=O)O[C@@H]2O[C@H]2CC[C@@]3([C@H]4C(=O)C=C5[C@@H]6C[C@@](C)(C(=O)O)CC[C@@]6(CC[C@@]5(C)[C@]4(C)CC[C@H]3C2(C)C)C)C)[C@H](O)[C@@H](O)[C@@H]1O)=O
計算された属性
- せいみつぶんしりょう: 846.38000
- どういたいしつりょう: 860.35966734g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 7
- 水素結合受容体数: 16
- 重原子数: 59
- 回転可能化学結合数: 7
- 複雑さ: 1740
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 19
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 270Ų
じっけんとくせい
- PSA: 252.80000
- LogP: 0.81860
Monopotassium Glycyrrhizinate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | M567060-2.5g |
Monopotassium Glycyrrhizinate |
42294-03-1 | 2.5g |
$ 600.00 | 2022-06-03 | ||
| TRC | M567060-100mg |
Monopotassium Glycyrrhizinate |
42294-03-1 | 100mg |
$178.00 | 2023-05-17 | ||
| TRC | M567060-500mg |
Monopotassium Glycyrrhizinate |
42294-03-1 | 500mg |
$253.00 | 2023-05-17 | ||
| TRC | M567060-2500mg |
Monopotassium Glycyrrhizinate |
42294-03-1 | 2500mg |
$724.00 | 2023-05-17 |
Monopotassium Glycyrrhizinate 関連文献
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
-
Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
-
Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
-
Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
-
Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
-
10. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
Monopotassium Glycyrrhizinateに関する追加情報
Monopotassium Glycyrrhizinate (CAS No. 42294-03-1): A Comprehensive Guide to Its Properties and Applications
Monopotassium Glycyrrhizinate (CAS No. 42294-03-1), often abbreviated as MPG, is a potassium salt derived from glycyrrhizic acid, the primary active component of licorice root (Glycyrrhiza glabra). This compound has gained significant attention in the cosmetic, pharmaceutical, and food industries due to its multifaceted benefits, including anti-inflammatory, antioxidant, and skin-brightening properties. With the rising demand for natural and sustainable ingredients, Monopotassium Glycyrrhizinate has emerged as a popular choice for formulators seeking effective and safe alternatives to synthetic additives.
The chemical structure of Monopotassium Glycyrrhizinate consists of a glycyrrhizic acid backbone bonded to a potassium ion, enhancing its solubility and bioavailability. This modification makes it particularly suitable for aqueous formulations, such as serums, toners, and oral care products. Recent studies highlight its ability to inhibit tyrosinase activity, making it a sought-after ingredient in skin whitening and hyperpigmentation treatment products. Additionally, its anti-inflammatory effects are comparable to hydrocortisone but without the associated side effects, aligning with the growing consumer preference for "clean beauty" solutions.
In the realm of skincare, Monopotassium Glycyrrhizinate is frequently incorporated into products targeting acne-prone skin, rosacea, and sensitive skin. Its soothing properties help reduce redness and irritation, addressing common concerns raised in forums like Reddit and skincare blogs. Searches for "natural alternatives to steroids" or "licorice extract for eczema" often lead to discussions about this compound. Furthermore, its compatibility with other actives like niacinamide and hyaluronic acid makes it a versatile ingredient in multi-functional formulations.
Beyond cosmetics, Monopotassium Glycyrrhizinate is utilized in the food industry as a natural sweetener and flavor enhancer, with a sweetness potency 50–100 times that of sucrose. Its low-calorie profile caters to the health-conscious market, particularly in sugar-free gums and beverages. Regulatory bodies such as the FDA and EFSA recognize its safety, further boosting its adoption. Notably, its hepatoprotective and antiviral properties have spurred research into its potential role in functional foods and dietary supplements, especially in post-pandemic wellness trends.
From an SEO perspective, keywords like "Monopotassium Glycyrrhizinate benefits," "CAS 42294-03-1 uses," and "licorice root extract in skincare" are frequently queried, reflecting consumer interest in its applications. Manufacturers and researchers alike emphasize its eco-friendly extraction methods, responding to the demand for sustainable sourcing. As the market for plant-based actives grows, Monopotassium Glycyrrhizinate stands out as a scientifically backed, multifunctional ingredient with a robust safety profile, ensuring its relevance in future innovations.
42294-03-1 (Monopotassium Glycyrrhizinate) 関連製品
- 96990-18-0(Momordin Ic)
- 71277-78-6(Trisodium glycyrrhizinate)
- 68797-35-3(Dipotassium Glycyrrhizinate)
- 53956-04-0(Ammonium glycyrrhizinate)
- 104191-95-9(a-D-Glucopyranosiduronic acid, (3b,20b)-29-methoxy-11,29-dioxoolean-12-en-3-yl 2-O-b-D-glucopyranuronosyl-)
- 119417-96-8(b-D-Glucopyranosiduronic acid, (3b,20b,22b)-22,29-epoxy-11,29-dioxoolean-12-en-3-yl 2-O-b-D-glucopyranuronosyl-)
- 79165-06-3(Diammonium glycyrrhizinate)
- 1405-86-3(Glycyrrhizic acid)
- 1491446-14-0(4-Chloro-2-(4-ethoxyphenyl)-5-fluoro-6-methylpyrimidine)
- 2229687-53-8(5-(4-fluorophenyl)-2-methoxypent-4-enoic acid)



